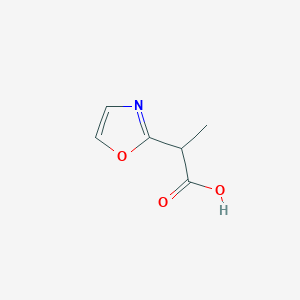

2-(1,3-Oxazol-2-yl)propanoicacid

Description

Contextualization within Modern Organic Chemistry: Oxazole (B20620) and Propanoic Acid Scaffolds

The significance of 2-(1,3-Oxazol-2-yl)propanoic acid in modern organic chemistry is best understood by examining its constituent parts.

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. First prepared in 1947, this aromatic ring is a cornerstone in medicinal chemistry due to its ability to participate in a variety of biological interactions. nih.gov The substitution pattern on the oxazole ring plays a crucial role in determining its biological activities, which are extensive and include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govktu.edu Its derivatives are integral components of numerous medicinal compounds. nih.gov

The propanoic acid scaffold, particularly aryl propanoic acid derivatives, is another critical component in drug discovery and development. These compounds are widely recognized for their therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these derivatives is often linked to their ability to inhibit enzymes such as cyclooxygenase. nih.gov

The combination of these two scaffolds in 2-(1,3-Oxazol-2-yl)propanoic acid creates a molecule with the potential for a unique pharmacological profile, drawing interest from synthetic and medicinal chemists alike.

Historical Trajectory and Key Milestones in the Investigation of 2-(1,3-Oxazol-2-yl)propanoicacid

The direct historical investigation of 2-(1,3-Oxazol-2-yl)propanoic acid as a standalone compound is not extensively documented in publicly available literature, suggesting it is a relatively recent or niche subject of academic inquiry. Research has more broadly focused on the synthesis and activity of various oxazole-containing carboxylic acids.

A key area of related research has been the synthesis of various 2-(oxazol-2-yl)alkanoic acids. Methodologies for creating such compounds often involve the construction of the oxazole ring from appropriate precursors, followed by or concurrent with the introduction of the alkanoic acid side chain. While specific milestones for the title compound are not prominent, the development of synthetic routes to structurally similar molecules has paved the way for its potential synthesis and study.

Rationale and Significance of Deep Academic Inquiry into this compound

The academic pursuit of understanding 2-(1,3-Oxazol-2-yl)propanoic acid is driven by several key factors:

Synergistic Bioactivity: The primary rationale is the potential for discovering novel biological activities arising from the combination of the oxazole and propanoic acid moieties. For instance, certain propanoic acid derivatives containing an oxazole ring have been synthesized and evaluated for their antimicrobial properties, showing potent activity against various bacterial strains. nih.gov

Scaffold for Drug Discovery: The compound serves as a versatile scaffold for further chemical modification. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Probing Biological Mechanisms: The unique structure of the compound can be used as a chemical probe to investigate biological pathways. For example, related thiazole-containing propionic acid derivatives have been studied as inhibitors of cyclooxygenase, providing insights into inflammatory processes. nih.gov

The following table summarizes the potential research applications of this compound based on the known properties of its constituent scaffolds.

| Research Area | Rationale |

| Antimicrobial Drug Discovery | Oxazole derivatives have shown significant antibacterial and antifungal activity. nih.gov |

| Anti-inflammatory Agent Development | Aryl propanoic acids are a well-established class of anti-inflammatory drugs. nih.gov |

| Anticancer Research | The oxazole moiety is found in several compounds with anticancer properties. nih.gov |

| Materials Science | Heterocyclic compounds can be utilized in the development of novel organic materials. |

Overview of Current Research Trends and Unaddressed Challenges Pertaining to the Compound

Current research trends in the broader field of oxazole-containing carboxylic acids are focused on the efficient and stereoselective synthesis of these molecules and the evaluation of their biological activities. The development of catalytic methods, including the use of transition metals like ruthenium for asymmetric hydrogenation of related oxazolones, highlights the move towards more sophisticated synthetic strategies. rsc.org

However, specific to 2-(1,3-Oxazol-2-yl)propanoic acid, several challenges and unanswered questions remain:

Dedicated Synthesis: There is a lack of established, high-yield synthetic routes specifically for 2-(1,3-Oxazol-2-yl)propanoic acid. The development of such a synthesis is a crucial first step for enabling more in-depth research.

Comprehensive Biological Profiling: While the individual scaffolds suggest potential bioactivities, a thorough screening of the compound against a wide range of biological targets is yet to be reported.

Structure-Activity Relationship Studies: A systematic investigation into how modifications to the oxazole ring or the propanoic acid chain of this specific compound affect its activity is needed.

Chirality and Stereoselectivity: The propanoic acid moiety attached to the oxazole ring creates a chiral center. The synthesis and biological evaluation of the individual enantiomers are critical, as often only one enantiomer is responsible for the desired therapeutic effect.

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

2-(1,3-oxazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO3/c1-4(6(8)9)5-7-2-3-10-5/h2-4H,1H3,(H,8,9) |

InChI Key |

ZNGMBNUYNUAXFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CO1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1,3 Oxazol 2 Yl Propanoicacid and Its Derivatives

Classical and Established Synthetic Routes to the 2-(1,3-Oxazol-2-yl)propanoic acid Core

The traditional synthesis of 2-(1,3-oxazol-2-yl)propanoic acid and its analogues generally involves a two-pronged approach: the construction of the 1,3-oxazole heterocycle followed by the introduction and manipulation of the propanoic acid moiety, or vice versa.

Strategies for the Construction of the 1,3-Oxazole Heterocycle

The formation of the 1,3-oxazole ring is a cornerstone of these synthetic endeavors. Several classical methods have been refined over the years, each with its own set of advantages and substrate scope.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones. wikipedia.org It is a robust and widely used method for forming the oxazole (B20620) ring.

Van Leusen Reaction: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) provides a direct route to oxazoles. organic-chemistry.org An improved one-pot van Leusen oxazole synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids has been developed for preparing 4,5-disubstituted oxazoles in high yields. organic-chemistry.org

Fischer Oxazole Synthesis: This synthesis proceeds from cyanohydrins and aldehydes. While historically significant, its application can be limited by the handling of cyanides.

From Amides and Ketones: A highly efficient method for synthesizing oxazole derivatives involves the reaction of simple amides and ketones, proceeding through C-N and C-O bond formations to close the ring. organic-chemistry.org

Oxidative Cyclization: 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in the presence of copper(II) nitrate (B79036) and iodine. organic-chemistry.org Another approach involves the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes. organic-chemistry.org

These classical methods are summarized in the table below:

| Reaction Name | Starting Materials | Key Features |

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Cyclodehydration reaction |

| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Direct formation of the oxazole ring |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Historical significance, involves cyanides |

| From Amides and Ketones | Amides, Ketones | Utilizes simple and readily available starting materials |

| Oxidative Cyclization | Arylacetylenes, α-Amino acids or Aromatic aldehydes | Employs an oxidizing agent to facilitate ring closure |

Methodologies for the Introduction and Manipulation of the Propanoic Acid Moiety

Once the oxazole ring is in place, the next critical step is the introduction or modification of the propanoic acid side chain.

Alkylation: A common strategy involves the deprotonation of a 2-methyloxazole (B1590312) derivative followed by alkylation with a suitable electrophile, such as a haloacetic ester. Subsequent hydrolysis of the ester yields the desired propanoic acid. Deprotonation of oxazoles typically occurs at the C2 position. wikipedia.org

From Precursors: The propanoic acid moiety can also be installed from the outset by using a starting material that already contains a protected carboxylic acid function. For instance, the synthesis can begin with a derivative of glutamic acid, where the amino and one of the carboxyl groups are manipulated to form the oxazole ring, leaving the other carboxyl group intact.

Esterification and Hydrolysis: In many synthetic sequences, the propanoic acid is handled in its ester form for better solubility and to avoid side reactions. The final step is often the hydrolysis of the ester to the carboxylic acid. For example, methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate can be synthesized by esterifying the corresponding acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. ktu.edu This ester can then be transformed into other derivatives. ktu.edu

Modern and Sustainable Approaches in the Synthesis of 2-(1,3-Oxazol-2-yl)propanoic acid

Contemporary synthetic chemistry places a strong emphasis on sustainability, efficiency, and the development of novel catalytic systems. These principles are increasingly being applied to the synthesis of complex molecules like 2-(1,3-oxazol-2-yl)propanoic acid.

Catalytic and Asymmetric Synthetic Pathways

The development of catalytic and asymmetric methods represents a significant advancement in the synthesis of chiral oxazole derivatives.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are used for the direct arylation of oxazoles, allowing for the introduction of substituents at the C2 and C5 positions with high regioselectivity. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions have been developed for the synthesis of oxazolines from nitriles and aminoalcohols under milder conditions than previously reported methods. organic-chemistry.org Copper-catalyzed annulation has also been used for the synthesis of 2,4,5-triarylated oxazoles. organic-chemistry.org

Gold-Catalyzed Reactions: Gold catalysis enables the synthesis of 2,5-disubstituted oxazoles from terminal alkynes and nitriles. organic-chemistry.org

Asymmetric Synthesis: Chiral auxiliaries and catalysts are employed to induce stereoselectivity, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds. For example, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids has been reported, featuring the stereoselective opening of enantiomerically enriched oxetanes. nih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a powerful tool for the synthesis of heterocycles, offering advantages in terms of safety, scalability, and efficiency. researchgate.net

Microreactor Technology: The synthesis of oxazole derivatives has been successfully implemented in microstructured reactors. acs.orgacs.org For instance, the oxidation of alkylideneoxazoles to hydroperoxymethyl oxazoles using molecular oxygen has been performed in a microreactor, allowing for safer and larger-scale applications. acs.orgacs.org

Continuous Flow Synthesis: An efficient continuous flow process has been reported for the synthesis of 1,3,4-oxadiazoles via an iodine-mediated oxidative cyclization in a heated packed-bed reactor. nih.gov This methodology can be adapted for the synthesis of oxazoles, enabling short residence times and high yields. nih.gov The flow synthesis of an oxazole synthetic intermediate of O-methyl siphonazole (B1255307) has also been demonstrated. researchgate.net

Green Chemistry Principles in Reagent and Solvent Selection

The principles of green chemistry are increasingly influencing the choice of reagents and solvents in organic synthesis to minimize environmental impact. rsc.org

Greener Solvents: The use of ionic liquids and water as reaction media is being explored to replace traditional volatile organic solvents. organic-chemistry.org

Catalyst-Free Reactions: The development of catalyst-free reactions, such as the synthesis of oxazol-2(3H)-ones from sulfilimines and diazo compounds, reduces the reliance on potentially toxic and expensive metal catalysts. rsc.org

Ultrasound-Mediated Synthesis: Ultrasound irradiation is a green synthetic approach that can enhance reaction rates and yields, often under milder conditions and with reduced waste generation. mdpi.com

The adoption of these modern and sustainable methodologies is paving the way for more efficient, cost-effective, and environmentally benign routes to 2-(1,3-oxazol-2-yl)propanoic acid and its derivatives, facilitating their development for various applications.

Regioselectivity, Chemoselectivity, and Stereoselectivity in 2-(1,3-Oxazol-2-yl)propanoic acid Synthesis

The controlled synthesis of specifically substituted oxazoles like 2-(1,3-Oxazol-2-yl)propanoic acid hinges on mastering the principles of regioselectivity, chemoselectivity, and stereoselectivity. The substitution pattern on the oxazole ring is critical, and various methods have been developed to control the placement of substituents at the C2, C4, and C5 positions.

Regioselectivity

The formation of the oxazole ring often involves the condensation of two key fragments, and the final substitution pattern depends on the nature of these starting materials. For instance, in the reaction between α-haloketones and primary amides, the connectivity is predetermined, leading to a specific regioisomer. pharmaguideline.comyoutube.com To synthesize the target molecule, a strategy would involve reacting an appropriate amide precursor derived from 2-methyl-2-aminopropanoic acid (or its synthetic equivalent) with a reagent that provides the C4 and C5 carbons of the oxazole ring.

Palladium-catalyzed direct arylation reactions offer a powerful tool for functionalizing pre-formed oxazole rings, but controlling the position of substitution (regioselectivity) is a key challenge. organic-chemistry.org Studies have shown that the choice of solvent and ligands can direct arylation to either the C2 or C5 position of the oxazole ring. organic-chemistry.org For a 2-substituted oxazole, one might start with an oxazole unsubstituted at other positions and selectively introduce groups. However, for the target compound, it is more common to construct the ring with the desired 2-substituent already in place.

Gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with N-nucleophilic 1,3-N,O-dipole equivalents has been shown to be a highly regioselective process for producing 2,4,5-trisubstituted oxazoles. rsc.org The regiochemical outcome is controlled by the electronic properties of the alkyne and the dipole.

| Method | Reactants | Selectivity Outcome | Reference |

| Palladium-Catalyzed Direct Arylation | Oxazole, Aryl Halides | C5 arylation is favored in polar solvents; C2 arylation in nonpolar solvents. | organic-chemistry.org |

| Gold-Catalyzed [3+2] Cycloaddition | Unsymmetrical Internal Alkynes, 1,3-N,O-dipole equivalent | Highly regioselective formation of 2,4,5-trisubstituted oxazoles. | rsc.org |

| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Primarily yields 5-substituted oxazoles. | wikipedia.orgorganic-chemistry.orgmdpi.com |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Yields 2,5-disubstituted or 2,4,5-trisubstituted oxazoles depending on the precursor. | pharmaguideline.comwikipedia.org |

Chemoselectivity

Chemoselectivity is crucial when dealing with multifunctional molecules like 2-(1,3-Oxazol-2-yl)propanoic acid, which contains a reactive carboxylic acid group. Synthetic strategies must be designed to avoid unwanted side reactions involving this group. For example, direct synthesis from carboxylic acids is challenging. acs.org One approach is to use the carboxylic acid as a directing group or to protect it during the oxazole ring formation and deprotect it in a later step.

A recently developed method allows for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent for in situ activation. acs.org This method highlights the importance of the activating reagent in achieving chemoselectivity, as it must selectively activate the carboxylic acid for reaction with an isocyanide component without promoting other side reactions. acs.org

Stereoselectivity

The propanoic acid moiety of the target compound contains a chiral center at the C2 position. Therefore, achieving high stereoselectivity is essential for accessing enantiomerically pure forms of the molecule, which is often critical for biological activity. nih.gov

One strategy involves the use of chiral auxiliaries. For instance, chiral hydroxypinanones can be used to direct the asymmetric α-alkylation of imines derived from aminomethylheterocycles, establishing the desired stereochemistry in the side chain which can then be elaborated. lookchem.com Another approach is to employ stereoselective reactions, such as asymmetric aldol (B89426) reactions followed by a Curtius rearrangement, to construct chiral oxazolidin-2-ones, which are related heterocyclic structures. nih.gov

The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, where the stereochemistry at the propanoic acid C2 position was shown to be critical for antibacterial activity. nih.gov This underscores the importance of developing synthetic routes that can control this stereocenter.

Mechanistic Elucidation of Key Transformations in the Synthetic Pathways to 2-(1,3-Oxazol-2-yl)propanoic acid

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The formation of the oxazole ring can proceed through several well-established pathways.

Robinson-Gabriel Synthesis: This is a classic method for oxazole synthesis involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically catalyzed by a cyclodehydrating agent like sulfuric acid. pharmaguideline.comwikipedia.org The mechanism begins with the protonation of one of the carbonyl oxygens, followed by a nucleophilic attack from the other carbonyl oxygen to form a five-membered ring intermediate. youtube.com A final dehydration step then leads to the aromatic oxazole ring. youtube.comwikipedia.org For the target molecule, this would require a precursor like N-(1-carboxy-1-methylethyl)amido-ketone.

Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring. wikipedia.orgorganic-chemistry.org The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. wikipedia.orgnrochemistry.com The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization onto the isocyanide carbon. wikipedia.org The key step is the base-promoted elimination of the tosyl group from the intermediate oxazoline (B21484), which drives the aromatization to the final oxazole product. organic-chemistry.orgmdpi.com

Reaction of Amides with α-Haloketones: This is a direct method where an amide reacts with an α-haloketone. The mechanism likely involves initial N-alkylation of the amide by the α-haloketone, followed by intramolecular cyclization where the amide oxygen attacks the ketone carbonyl. Subsequent dehydration yields the oxazole.

Ugi/Robinson-Gabriel Sequence: A modern approach combines a multicomponent Ugi reaction with a subsequent Robinson-Gabriel cyclization. nih.gov The Ugi reaction rapidly assembles a complex α-acylamino amide intermediate from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov This intermediate is then subjected to acid-catalyzed cyclodehydration, which proceeds via the standard Robinson-Gabriel mechanism to furnish a highly substituted oxazole. nih.gov

Design and Synthesis of Structurally Modified 2-(1,3-Oxazol-2-yl)propanoic acid Analogues

The rational design and synthesis of structural analogues are central to drug discovery and materials science, allowing for the fine-tuning of properties and the exploration of structure-activity relationships (SAR). mdpi.comresearchgate.net For 2-(1,3-Oxazol-2-yl)propanoic acid, analogues can be designed by modifying the oxazole core, the propanoic acid side chain, or by introducing various substituents.

Modification of the Oxazole Core: The substitution pattern on the oxazole ring can be varied. For example, syntheses of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles are well-documented. acs.orgnih.gov A study on 5-aryl-2-oxazole propionic acids explored analogues for anti-inflammatory activity. documentsdelivered.com Another example involves the design of novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives as PPARα/γ dual agonists. nih.gov

Modification of the Propanoic Acid Side Chain: The propanoic acid moiety can be altered in several ways. The carboxylic acid could be esterified or converted to an amide. The methyl group could be replaced with other alkyl or aryl groups. For instance, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives demonstrates modification at both the C2 and C3 positions of the propanoic acid chain, coupled with a benzofused oxazole core. nih.gov

Introduction of Diverse Substituents: A wide range of functional groups can be introduced onto the oxazole ring or the side chain. Research has described the synthesis of oxazole derivatives bearing phenylpropanoic acids as GPR120 agonists. researchgate.net Another study details the synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives, where the propanoic acid is attached to the nitrogen of a benzoxazolone system. ktu.edu

The following table summarizes selected examples of synthesized oxazole analogues with potential biological activities.

| Analogue Type | Modification | Potential Application | Reference |

| 5-Aryl-2-oxazole propionic acids | Aryl group at C5 of the oxazole ring | Anti-inflammatory agents | documentsdelivered.com |

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids | Benzofused oxazole, hydroxylated propanoic acid | Antibacterial agents | nih.govresearchgate.net |

| Oxazole-containing 1,3-dioxane-2-carboxylic acids | Replacement of propanoic acid with a dioxane-carboxylic acid moiety | PPARα/γ dual agonists | nih.gov |

| 2,4-Disubstituted-oxazole derivatives | Various substituents at C4 | Hypoglycemic agents | nih.gov |

| 3-(2-Oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives | Propanoic acid linked to N of benzoxazolone | Antimicrobial agents | ktu.edu |

Comprehensive Analysis of Chemical Reactivity and Transformations of 2 1,3 Oxazol 2 Yl Propanoicacid

Reactions Involving the Carboxylic Acid Functionality of 2-(1,3-Oxazol-2-yl)propanoic acid

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of transformations. These reactions are fundamental to its use in synthesis and the creation of derivatives.

Esterification, Amidation, and Anhydride Formation

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to the formation of various acid derivatives.

Esterification: The reaction of 2-(1,3-Oxazol-2-yl)propanoic acid with an alcohol in the presence of an acid catalyst results in the formation of an ester and water. This equilibrium-driven process is commonly known as the Fischer esterification. masterorganicchemistry.com The alcohol is typically used in excess to drive the reaction towards the product. Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The reactivity of the alcohol generally follows the order of primary > secondary > tertiary. For propanoic acid itself, esterification yields can be high, with one study achieving a 96.9% yield of n-propyl propanoate at 65°C using sulfuric acid as a catalyst. ceon.rs

Amidation: Direct amidation can be achieved by heating the carboxylic acid with an amine, which results in the formation of an amide and water. mdpi.com This reaction often requires high temperatures to drive off the water formed. To facilitate the reaction under milder conditions, coupling agents or catalysts can be employed. Boron-based catalysts and methods involving transient silyl (B83357) amides have been developed for direct amidation. mdpi.com

Anhydride Formation: Carboxylic anhydrides can be formed from 2-(1,3-Oxazol-2-yl)propanoic acid through dehydration. This can be accomplished by heating the carboxylic acid with a strong dehydrating agent or by reacting it with a more reactive acid derivative, such as an acyl chloride.

Table 1: Key Reactions of the Carboxylic Acid Functionality

| Reaction | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., R'OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (e.g., R'NH₂), Heat or Coupling Agent | Amide |

| Anhydride Formation | Dehydrating Agent or Acyl Halide | Carboxylic Anhydride |

Reduction, Decarboxylation, and Acyl Substitution Reactions

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) followed by an aqueous workup.

Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) from simple alkanoic acids is generally difficult and requires harsh conditions. However, the presence of specific functional groups at the β-position can facilitate this reaction.

Acyl Substitution: Esterification and amidation are classic examples of nucleophilic acyl substitution, where the hydroxyl (-OH) group of the carboxylic acid is replaced by an alkoxy (-OR) or amino (-NR₂) group, respectively. The reaction proceeds via a tetrahedral intermediate after the activation of the carbonyl group. masterorganicchemistry.com

Reactivity of the 1,3-Oxazole Ring System in 2-(1,3-Oxazol-2-yl)propanoic acid

The 1,3-oxazole ring is an aromatic heterocycle that exhibits distinct reactivity patterns. cutm.ac.in It is considered a π-electron deficient system, which influences its susceptibility to electrophilic and nucleophilic attack. The acidity of the ring protons generally follows the order C2 > C5 > C4. thepharmajournal.com

Electrophilic and Nucleophilic Reactions on the Oxazole (B20620) Core

Electrophilic Substitution: Electrophilic attack on the oxazole ring is generally difficult but, when it occurs, it preferentially takes place at the C5 position. tandfonline.comwikipedia.org The presence of electron-donating groups on the ring can activate it towards electrophilic substitution. pharmaguideline.comnumberanalytics.com The propanoic acid substituent at the C2 position is electron-withdrawing, which further deactivates the ring to electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are uncommon unless a good leaving group is present. thepharmajournal.comtandfonline.com The order of reactivity for halogen displacement is C2 >> C4 > C5. thepharmajournal.comtandfonline.com While 2-(1,3-Oxazol-2-yl)propanoic acid does not have a typical leaving group at C2, this position is the most electron-deficient and prone to nucleophilic attack, which often leads to ring cleavage rather than substitution. pharmaguideline.com Deprotonation at the C2 position is also a key reaction for unsubstituted oxazoles. cutm.ac.inpharmaguideline.com

Table 2: Reactivity of the Oxazole Ring

| Reaction Type | Position of Attack | Influencing Factors |

|---|---|---|

| Electrophilic Substitution | C5 | Activated by electron-donating groups. tandfonline.compharmaguideline.com |

| Nucleophilic Substitution | C2 | Requires a good leaving group; often leads to ring opening. tandfonline.compharmaguideline.com |

Ring-Opening and Rearrangement Processes

The oxazole ring can undergo cleavage under various conditions.

Base-Induced Opening: Strong bases can deprotonate the C2 position, leading to the formation of a 2-lithio-oxazole intermediate that can be unstable and break down into an open-chain isonitrile. cutm.ac.inpharmaguideline.com

Oxidative Cleavage: Oxidizing agents such as potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.com

Nucleophilic Attack: As mentioned, nucleophilic attack, particularly at the C2 position, can result in cleavage of the oxazole ring. For instance, reaction with ammonia (B1221849) or formamide (B127407) can convert oxazoles into imidazoles via a ring-opening and recyclization pathway. pharmaguideline.com

Some studies have also noted the facile ring opening of specific oxazole derivatives, such as 5-alkoxyoxazoles. acs.org

Cycloaddition Reactions Involving the Oxazole Moiety

Oxazoles can function as dienes in Diels-Alder reactions, reacting with dienophiles to form pyridine (B92270) derivatives after the elimination of water from the initial bicyclic adduct. tandfonline.comwikipedia.org This reaction is a powerful tool for synthesizing substituted pyridines. The reactivity of the oxazole in cycloadditions is enhanced by the presence of electron-releasing substituents on the ring. pharmaguideline.com Conversely, the electron-deficient nature of the oxazole ring means that inverse-electron-demand Diels-Alder reactions can be facilitated by activating the oxazole nitrogen with a Lewis or Brønsted acid. acs.org Both intermolecular and intramolecular Diels-Alder reactions of oxazoles have been extensively studied and applied in the synthesis of complex natural products. thieme-connect.com

Transformations at the Alpha-Carbon of the Propanoic Acid Chain

The carbon atom adjacent to the carboxylic acid group, known as the alpha-carbon, is a key site for chemical modifications in 2-(1,3-oxazol-2-yl)propanoic acid. Its reactivity is influenced by the electron-withdrawing nature of both the carboxylic acid and the oxazole ring.

Alpha-Functionalization and Derivatization Reactions

The alpha-position of carbonyl compounds is a common site for substitution reactions. msu.edulibretexts.org These reactions typically proceed through the formation of an enol or enolate intermediate. msu.edumasterorganicchemistry.com The acidity of the alpha-proton is enhanced by the adjacent carbonyl group, facilitating its removal by a base to form a nucleophilic enolate. masterorganicchemistry.com This enolate can then react with various electrophiles, leading to the introduction of new functional groups at the alpha-carbon. libretexts.org

Common alpha-functionalization reactions include halogenation and alkylation. msu.edulibretexts.org Halogenation can be achieved using reagents like bromine, chlorine, or iodine under acidic or basic conditions. msu.edu Alkylation involves the reaction of the enolate with an alkyl halide, forming a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com

While specific studies on the alpha-functionalization of 2-(1,3-oxazol-2-yl)propanoic acid are not extensively detailed in the provided results, the general principles of alpha-carbon chemistry suggest that it would undergo such transformations. For instance, the synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through hydroarylation, demonstrating functionalization at a position analogous to the alpha-carbon. nih.gov

Stereochemical Interconversions and Racemization Studies

When the alpha-carbon of 2-(1,3-oxazol-2-yl)propanoic acid is substituted with a group other than hydrogen, it becomes a chiral center. The stereochemical integrity of this center is a crucial aspect, particularly in the synthesis of enantiomerically pure compounds.

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur at the alpha-carbon. This process is often catalyzed by acids or bases and proceeds through the formation of a planar enol or enolate intermediate, which is achiral. libretexts.org Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.

Studies on related chiral propanoic acid derivatives, such as chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, have highlighted the importance of stereochemistry for their biological activity. researchgate.net In such cases, controlling the stereochemistry during synthesis and preventing racemization are critical.

Multi-Component Reactions and Cascade Processes Utilizing 2-(1,3-Oxazol-2-yl)propanoic acid

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net These reactions are highly efficient and atom-economical. Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that occur one after another without the need for isolating intermediates. beilstein-journals.org

While specific examples of 2-(1,3-oxazol-2-yl)propanoic acid participating in MCRs or cascade reactions are not explicitly detailed in the search results, the structural motifs present in the molecule suggest its potential for such transformations. Carboxylic acids are known to participate in various MCRs, such as the Passerini and Ugi reactions, often after conversion to a more reactive derivative. nih.gov The oxazole ring itself can also be synthesized through MCRs. researchgate.net

For instance, a one-pot, three-component reaction has been developed for the synthesis of 2-imino-1,3-thiazolidin-4-ones, showcasing the utility of MCRs in constructing heterocyclic systems. crimsonpublishers.com Similarly, cascade reactions are known to be initiated by various triggers, leading to complex molecular architectures. beilstein-journals.org The functional groups in 2-(1,3-oxazol-2-yl)propanoic acid could potentially initiate or participate in such reaction sequences.

Comparative Reactivity Studies of 2-(1,3-Oxazol-2-yl)propanoic acid with Related Heterocyclic Acids

The reactivity of 2-(1,3-oxazol-2-yl)propanoic acid is influenced by the electronic properties of the oxazole ring. marmara.edu.trresearchgate.net Oxazoles are aromatic heterocyclic compounds, but their aromaticity is less pronounced compared to analogous heterocycles like thiazoles. wikipedia.org The oxazole ring is generally considered to be electron-withdrawing.

The basicity of oxazole is low, with a pKa of 0.8 for its conjugate acid. wikipedia.org This indicates that the nitrogen atom is not strongly basic. In terms of electrophilic substitution, the oxazole ring is generally unreactive unless activated by electron-donating groups. pharmaguideline.com When substitution does occur, it preferentially happens at the C5 position. wikipedia.orgpharmaguideline.com Nucleophilic substitution is more favorable and typically occurs at the C2 position, especially if there are electron-withdrawing groups at C4. pharmaguideline.com

Computational studies on benzoxazole-2-carboxylate derivatives have shown that the electronic effects of substituents on the ring significantly influence reaction yields. marmara.edu.trresearchgate.net This highlights the interplay between the heterocyclic core and the appended functional groups in determining the chemical behavior of the molecule.

Computational and Theoretical Investigations of 2 1,3 Oxazol 2 Yl Propanoicacid

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For a flexible molecule like 2-(1,3-Oxazol-2-yl)propanoic acid, which has rotatable bonds, a conformational analysis is crucial to identify the various low-energy conformers and the global minimum energy structure. Methods like Hartree-Fock (HF) and DFT with various basis sets, such as 6-311++G(d,p), are commonly employed for these calculations. researchgate.net For instance, studies on similar heterocyclic carboxylic acids have successfully identified multiple stable conformers and quantified their relative energies. nih.gov

Once the optimized geometries are obtained, the vibrational frequencies can be calculated. These theoretical frequencies, when compared with experimental data from FT-IR and Raman spectroscopy, serve to validate the accuracy of the computational model. The calculations also provide a detailed assignment of the vibrational modes, which can be challenging to determine solely from experimental spectra. nih.gov A Potential Energy Distribution (PED) analysis can further elucidate the contribution of individual internal coordinates to each vibrational mode.

Table 1: Predicted Vibrational Frequencies for the Most Stable Conformer of 2-(1,3-Oxazol-2-yl)propanoic acid (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3570 | Carboxylic acid O-H stretch |

| ν(C=O) | 1750 | Carboxylic acid C=O stretch |

| ν(C=N) | 1650 | Oxazole (B20620) ring C=N stretch |

| ν(C-O-C) | 1150 | Oxazole ring C-O-C stretch |

| δ(CH₃) | 1450 | Methyl group deformation |

Note: This data is illustrative and represents typical values expected from DFT calculations.

The distribution of electrons within a molecule is key to understanding its chemical behavior. The electron density distribution reveals the regions of charge concentration and depletion. A related and visually intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). For 2-(1,3-Oxazol-2-yl)propanoic acid, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxylic acid group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. malayajournal.org

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive. For 2-(1,3-Oxazol-2-yl)propanoic acid, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, while the LUMO may be distributed over the carboxylic acid group and the oxazole ring. researchgate.net

Table 2: Calculated FMO Energies for 2-(1,3-Oxazol-2-yl)propanoic acid (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and represents typical values expected from DFT calculations.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. By calculating the activation energies, one can predict the feasibility and kinetics of a particular reaction pathway. For instance, the mechanism of reactions involving the oxazole ring, such as electrophilic substitution or ring-opening, could be investigated. Theoretical studies on the formation of oxazole derivatives have proposed reaction mechanisms involving intermediates like anion-enols or azlactones. researchgate.net Similarly, the decarboxylation of 2-(1,3-Oxazol-2-yl)propanoic acid or its participation in condensation reactions could be modeled to understand the underlying mechanisms. jmcs.org.mx

Solvation Models and Solvent Effects on the Reactivity and Spectroscopy of 2-(1,3-Oxazol-2-yl)propanoic acid

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Solvation models, both implicit (e.g., Polarizable Continuum Model - PCM) and explicit (including individual solvent molecules), can be incorporated into quantum chemical calculations to simulate these effects. Studies on similar compounds have shown that solvent polarity can influence reaction rates and even the regioselectivity of cycloaddition reactions. sciepub.com For 2-(1,3-Oxazol-2-yl)propanoic acid, the solvent is expected to influence the conformational equilibrium and the acidity of the carboxylic acid group through hydrogen bonding and dielectric effects. The effect of solvents on spectroscopic properties, such as UV-Vis absorption, can also be predicted and can provide insights into the nature of electronic transitions. frontiersin.orgdnu.dp.ua

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of a molecule over time, especially in a solvent or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules. mdpi.com For 2-(1,3-Oxazol-2-yl)propanoic acid, MD simulations could reveal the preferred conformations in solution and how they are stabilized by interactions with the solvent. In the solid state, simulations can help to understand the crystal packing and the network of intermolecular hydrogen bonds, which have been shown to be crucial in the crystal structures of related compounds. nih.gov

In Silico Design Principles for Modifying the Reactivity and Selectivity of 2-(1,3-Oxazol-2-yl)propanoic acid

The insights gained from computational studies can be leveraged for the in silico design of new derivatives with tailored properties. By systematically modifying the structure of 2-(1,3-Oxazol-2-yl)propanoic acid—for example, by introducing different substituents on the oxazole ring or the propanoic acid chain—and then calculating the properties of these new molecules, one can predict which modifications would lead to desired changes in reactivity, selectivity, or biological activity. researchgate.net For instance, if the goal is to increase the acidity of the carboxylic acid, electron-withdrawing groups could be introduced on the oxazole ring. Machine learning models, trained on datasets of computationally or experimentally determined properties, are also emerging as powerful tools for predicting the outcomes of chemical reactions and guiding the design of new molecules. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Quantification of 2 1,3 Oxazol 2 Yl Propanoicacid

Spectroscopic Techniques for Comprehensive Structural Characterization

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of 2-(1,3-Oxazol-2-yl)propanoic acid in solution. Both ¹H and ¹³C NMR are fundamental for this analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(1,3-Oxazol-2-yl)propanoic acid, characteristic chemical shifts are expected for the protons of the oxazole (B20620) ring, the propanoic acid moiety, and the carboxylic acid group. The protons on the oxazole ring typically appear in the aromatic region (δ 7-8 ppm). rsc.org The methine proton of the propanoic acid group would likely resonate as a quartet, coupled to the adjacent methyl protons. The methyl protons would, in turn, appear as a doublet. The acidic proton of the carboxylic acid is often observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), the exact position being dependent on the solvent and concentration. pressbooks.pub

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm. pressbooks.pub The carbons of the oxazole ring will have distinct signals in the aromatic region, typically between 120 and 160 ppm. thepharmajournal.com The aliphatic carbons of the propanoic acid chain will appear at higher field strengths.

Multi-Dimensional NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment identifies protons that are coupled to each other, confirming the spin systems within the propanoic acid chain.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity between the oxazole ring and the propanoic acid side chain.

| Proton | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 (Oxazole) | ~7.2-7.4 | d | ~1-2 |

| H-5 (Oxazole) | ~7.8-8.0 | d | ~1-2 |

| CH (Propanoic) | ~3.8-4.2 | q | ~7 |

| CH₃ (Propanoic) | ~1.5-1.7 | d | ~7 |

| COOH | ~10-13 | br s | - |

Predicted ¹H NMR data for 2-(1,3-Oxazol-2-yl)propanoic acid based on analogous structures.

| Carbon | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~175-180 |

| C-2 (Oxazole) | ~158-162 |

| C-4 (Oxazole) | ~125-130 |

| C-5 (Oxazole) | ~138-142 |

| CH (Propanoic) | ~40-45 |

| CH₃ (Propanoic) | ~15-20 |

Predicted ¹³C NMR data for 2-(1,3-Oxazol-2-yl)propanoic acid based on analogous structures.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of 2-(1,3-Oxazol-2-yl)propanoic acid with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed by a mass analyzer. acs.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2-(1,3-Oxazol-2-yl)propanoic acid, characteristic fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and cleavage of the bond between the oxazole ring and the propanoic acid side chain. Analysis of these fragments helps to confirm the connectivity of the molecule. For instance, a prominent peak corresponding to the protonated oxazole ring or the propanoic acid moiety can often be observed.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 142.0504 | Molecular ion (protonated) |

| [M-COOH]⁺ | 97.0449 | Loss of the carboxylic acid group |

| [C₃H₃NOH]⁺ | 70.0238 | Protonated 1,3-oxazole fragment |

Predicted HRMS fragmentation data for 2-(1,3-Oxazol-2-yl)propanoic acid.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in 2-(1,3-Oxazol-2-yl)propanoic acid.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. pressbooks.pub A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group. pressbooks.pub The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region. thepharmajournal.com The C-O-C stretching of the oxazole ring will likely produce a strong band around 1050-1150 cm⁻¹. thepharmajournal.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C and C=N stretching vibrations of the aromatic oxazole ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound is in its deprotonated form, would also give a strong Raman signal.

| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Weak |

| Carboxylic Acid C=O | Stretching | 1700-1750 (strong) | Moderate |

| Oxazole C=N/C=C | Stretching | 1500-1650 | Strong |

| Oxazole C-O-C | Stretching | 1050-1150 | Moderate |

| Propanoic C-H | Stretching | 2850-3000 | Moderate |

Predicted vibrational spectroscopy data for 2-(1,3-Oxazol-2-yl)propanoic acid.

Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of 2-(1,3-Oxazol-2-yl)propanoic acid and for separating its enantiomers to determine the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC): Since 2-(1,3-Oxazol-2-yl)propanoic acid possesses a chiral center at the alpha-carbon of the propanoic acid, the separation of its enantiomers is of significant importance. Chiral HPLC is the most common method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govgoogle.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral acids. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. The enantiomeric excess can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of 2-(1,3-Oxazol-2-yl)propanoic acid, particularly for assessing its purity. nih.govmdpi.com For GC analysis, the carboxylic acid is often derivatized to a more volatile ester, for example, by reaction with diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. publish.csiro.au The use of a chiral capillary column in GC can also enable the separation of the enantiomers of the derivatized compound.

Preparative Chromatography for Large-Scale Purification and Isolation

The isolation and purification of 2-(1,3-Oxazol-2-yl)propanoic acid on a large scale are critical for obtaining the high-purity material required for subsequent analytical studies and as a reference standard. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for this purpose, offering high resolution and scalability. ipb.pt The strategy typically involves method development at the analytical scale, followed by scaling up to a preparative system.

Given the compound's polarity, attributed to the carboxylic acid group, reverse-phase chromatography is a highly suitable approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The elution of the target compound is controlled by modulating the polarity of the mobile phase, typically by adjusting the ratio of an organic solvent (like acetonitrile (B52724) or methanol) to an aqueous buffer.

The selection of the stationary phase is crucial. A C18 (octadecylsilyl) bonded silica (B1680970) column is a common starting point due to its strong hydrophobic retention. The mobile phase composition is optimized to achieve a good balance between resolution and run time. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, which results in sharper peaks and improved retention. researchgate.net Detection in preparative HPLC is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the oxazole ring exhibits strong absorbance.

After the chromatographic separation, the collected fractions containing the purified compound are typically subjected to a solvent evaporation step to isolate the solid product. The purity of the isolated 2-(1,3-Oxazol-2-yl)propanoic acid is then verified using analytical HPLC or other high-resolution techniques.

Table 1: Proposed Preparative HPLC Parameters for 2-(1,3-Oxazol-2-yl)propanoic Acid Purification

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | Preparative HPLC System | Allows for large sample loading and fraction collection. |

| Column | C18, 10 µm particle size, 50 x 250 mm | Provides good retention for moderately polar compounds and is suitable for large-scale work. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid suppresses the ionization of the carboxylic acid, leading to better peak shape. researchgate.net |

| Gradient | Isocratic or Gradient Elution | An isocratic method (e.g., 40% B) may be sufficient if impurities are well-separated. A gradient (e.g., 20-80% B over 30 min) offers more flexibility for complex mixtures. |

| Flow Rate | 50-100 mL/min | Typical flow rate for preparative scale, adjusted based on column dimensions and pressure limits. |

| Detection | UV at ~240-260 nm | The oxazole ring is expected to have UV absorbance in this region. The optimal wavelength is determined via UV spectroscopy. |

| Sample Loading | Dissolved in mobile phase or a compatible solvent (e.g., Methanol) | Ensures compatibility with the chromatographic system and prevents sample precipitation on the column. |

Electrochemical and Potentiometric Methods for Quantitative Analysis

Electrochemical methods offer a sensitive and cost-effective alternative for the quantitative analysis of electroactive species. For 2-(1,3-Oxazol-2-yl)propanoic acid, potentiometric titration is a particularly relevant classical technique for determining its concentration in solution. researchgate.net

Potentiometric titration involves monitoring the change in the potential of an indicator electrode as a titrant of known concentration is added to the sample. The endpoint of the titration, which corresponds to the complete neutralization of the analyte, is identified by a sharp change in potential. For the quantification of a carboxylic acid, a standard solution of a strong base, such as sodium hydroxide, is used as the titrant. youtube.com The setup typically involves a pH-sensitive glass electrode and a reference electrode immersed in the sample solution. metrohm.com

The titration of a weak acid (the propanoic acid moiety) with a strong base produces a characteristic titration curve. The pKa value of the carboxylic acid, influenced by the electron-withdrawing nature of the adjacent oxazole ring, can also be determined from the midpoint of the titration curve. This method is robust and can be automated for high-throughput analysis. For heterocyclic compounds, non-aqueous titrations can also be employed, using solvents like methyl ethyl ketone and titrants such as chlorosulphonic acid, which can enhance the sharpness of the endpoint for weakly acidic or basic groups. nih.gov

Table 2: Key Parameters for Potentiometric Titration of 2-(1,3-Oxazol-2-yl)propanoic Acid

| Parameter | Description | Purpose |

|---|---|---|

| Titrant | Standardized Sodium Hydroxide (NaOH) Solution (~0.1 M) | A strong base to neutralize the acidic carboxylic group. |

| Indicator Electrode | Glass pH Electrode | Responds to the change in H+ concentration (pH) during the titration. |

| Reference Electrode | Calomel or Ag/AgCl Electrode | Provides a stable reference potential against which the indicator electrode's potential is measured. |

| Solvent | Deionized Water or Alcohol-Water Mixture | Dissolves the analyte and allows for proper electrode function. Benzyl alcohol can be a suitable non-aqueous solvent. metrohm.com |

| Endpoint Detection | Inflection point of the potential vs. volume curve | Indicates the equivalence point where moles of base equal moles of acid. |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, NMR-MS) in the Analysis of 2-(1,3-Oxazol-2-yl)propanoicacid and its Intermediates

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of 2-(1,3-Oxazol-2-yl)propanoic acid and its synthetic intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful technique for the analysis of this compound. It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection afforded by mass spectrometry. nih.gov A reverse-phase LC method, similar to that described for preparative chromatography but on an analytical scale (e.g., using a C18 column with smaller dimensions and particle size), would be employed. nih.gov

Electrospray ionization (ESI) is the most suitable ionization source for this polar molecule. ESI can be operated in both positive and negative ion modes.

Negative Ion Mode (ESI-): This mode is often highly sensitive for carboxylic acids. The molecule will readily deprotonate to form the [M-H]⁻ ion.

Positive Ion Mode (ESI+): Protonation would likely occur on the nitrogen atom of the oxazole ring, forming the [M+H]⁺ ion. The presence of sodium ions in the mobile phase or sample can also lead to the formation of sodium adducts, such as [M+Na]⁺ and even [M-H+2Na]⁺, which can be diagnostic for the presence of a carboxylic acid group. acs.org

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The [M+H]⁺ or [M-H]⁻ ion is selected and fragmented to produce a characteristic pattern of product ions. The fragmentation of the oxazole ring and the loss of the carboxylic acid group would provide definitive structural information.

Table 3: Illustrative LC-MS Parameters for the Analysis of 2-(1,3-Oxazol-2-yl)propanoic Acid

| Parameter | Condition |

|---|---|

| LC System | UHPLC/HPLC |

| Column | C18, <2 µm particle size, 2.1 x 50 mm |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Switching |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan (for identification), Multiple Reaction Monitoring (MRM) (for quantification) youtube.com |

Table 4: Predicted Mass Spectrometry Fragments for 2-(1,3-Oxazol-2-yl)propanoic Acid (C₇H₇NO₃, Mol. Wt.: 155.14 g/mol )

| Ion | Predicted m/z (Monoisotopic) | Mode | Plausible Origin |

|---|---|---|---|

| [M+H]⁺ | 156.050 | Positive | Protonation of oxazole nitrogen |

| [M-H]⁻ | 154.035 | Negative | Deprotonation of carboxylic acid |

| [M+Na]⁺ | 178.032 | Positive | Sodium adduct formation |

| [M+H - H₂O]⁺ | 138.040 | Positive | Loss of water from the protonated molecule |

| [M+H - CO₂]⁺ | 112.060 | Positive | Decarboxylation after protonation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 2-(1,3-Oxazol-2-yl)propanoic acid by GC-MS is challenging due to the low volatility and high polarity of the carboxylic acid group. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. shimadzu.com A common approach is the esterification of the carboxylic acid group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective method that replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Once derivatized, the resulting TMS-ester can be readily analyzed by GC-MS. The compound is separated on a capillary column (e.g., a DB-5ms or similar) and subsequently ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion of the derivatized compound and a characteristic fragmentation pattern that can be used for identification and quantification. The fragmentation will include losses of the TMS group and fragments characteristic of the oxazole ring and propanoic acid backbone. nih.gov

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS)

The hyphenation of NMR spectroscopy with MS, often in an offline manner or via solid-phase extraction trapping, provides complementary information for unambiguous structural elucidation. While MS gives precise mass and elemental composition, NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. rsc.orgcdnsciencepub.com

¹H NMR would confirm the presence of the protons on the oxazole ring (with characteristic chemical shifts), the methine (CH) and methyl (CH₃) protons of the propanoic acid side chain, and the acidic proton of the carboxyl group (which may be exchangeable with D₂O).

¹³C NMR would show distinct signals for each of the seven carbon atoms, with the carbonyl carbon of the carboxylic acid appearing significantly downfield. ipb.pt

Combining this detailed structural map from NMR with the accurate mass determination from MS provides the highest level of confidence in the identification of 2-(1,3-Oxazol-2-yl)propanoic acid and is particularly valuable for distinguishing it from potential isomers.

Academic Exploration of 2 1,3 Oxazol 2 Yl Propanoicacid in Chemical Sciences and Materials Design

2-(1,3-Oxazol-2-yl)propanoic acid as a Chiral Building Block in Complex Chemical Synthesis

The presence of a chiral center at the C2 position of the propanoic acid moiety suggests that 2-(1,3-Oxazol-2-yl)propanoic acid could theoretically serve as a chiral building block in asymmetric synthesis. The general utility of chiral molecules in the synthesis of natural products and their analogues is well-established. wiley.com However, there is no specific information in the reviewed literature detailing the use of 2-(1,3-Oxazol-2-yl)propanoic acid for these purposes.

Utilization in Asymmetric Syntheses of Natural Products and Analogues

No published examples were found that document the application of 2-(1,3-Oxazol-2-yl)propanoic acid in the asymmetric synthesis of natural products or their analogues. Research on related structures, such as oxazol-5-(4H)-ones (azlactones), shows their use in generating α-amino acid derivatives, which are fundamental components of many natural products. researchgate.net

Strategies for Stereoselective Introduction of the Oxazole-Propanoic Acid Moiety

The synthesis of oxazole (B20620) and oxazoline (B21484) rings is a well-documented field, with numerous methods available for their construction from precursors like N-(2-hydroxyethyl) amides or via metal-catalyzed reactions. itu.edu.trorganic-chemistry.org However, strategies specifically targeting the stereoselective introduction of the 2-(1,3-oxazol-2-yl)propanoic acid unit onto a molecular scaffold are not described in the available literature.

Role of 2-(1,3-Oxazol-2-yl)propanoic acid in Ligand Design for Catalysis

The nitrogen and oxygen atoms within the oxazole ring, combined with the carboxylate group of the propanoic acid, provide potential coordination sites for metal ions. This suggests that 2-(1,3-Oxazol-2-yl)propanoic acid could function as a ligand in catalysis.

Coordination Chemistry and Metal-Ligand Complex Formation Studies

While there is no specific research on the coordination chemistry of 2-(1,3-Oxazol-2-yl)propanoic acid, studies on the related compound 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (Oxaprozin) demonstrate the ability of this class of molecules to form complexes with various transition metals. nih.govresearchgate.net In these complexes, the carboxylate group coordinates to the metal centers. nih.gov For instance, a series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with Oxaprozin have been synthesized and characterized, with the metal ions typically adopting a (pseudo)octahedral geometry. nih.govresearchgate.net

| Metal Ion | Proposed Geometry | Coordination Details | Reference |

| Mn(II) | (Pseudo)octahedral | Chelating COO groups | nih.gov |

| Co(II) | (Pseudo)octahedral | Chelating COO groups | nih.gov |

| Ni(II) | (Pseudo)octahedral | Chelating COO groups | nih.gov |

| Cu(II) | Binuclear | Bridging bidentate COO groups | nih.gov |

| Zn(II) | (Pseudo)octahedral | Chelating COO groups | nih.gov |

Table 1. Metal Complexes of the related compound 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (Oxaprozin). nih.gov

Application in Homogeneous and Heterogeneous Catalytic Systems for Organic Transformations

There is no available data on the application of 2-(1,3-Oxazol-2-yl)propanoic acid or its metal complexes in either homogeneous or heterogeneous catalysis for organic transformations.

Development of 2-(1,3-Oxazol-2-yl)propanoic acid-Derived Functional Materials

The search for functional materials derived from 2-(1,3-Oxazol-2-yl)propanoic acid did not yield any specific results. The development of functional materials often relies on the polymerization or incorporation of building blocks into larger architectures, but no such applications have been reported for this compound.

Incorporation into Polymeric Architectures and Hybrid Materials

The integration of specific chemical moieties into polymeric backbones or as components of hybrid materials is a well-established strategy for tailoring material properties. The structure of 2-(1,3-oxazol-2-yl)propanoic acid, featuring a reactive carboxylic acid group, makes it a prime candidate for such incorporation. This functional handle allows for its covalent linkage into polymer chains through esterification or amidation reactions, potentially imparting the unique electronic and coordination properties of the oxazole ring to the bulk material.

While direct studies on the polymerization of 2-(1,3-oxazol-2-yl)propanoic acid are not extensively documented, research on related oxazole-containing molecules provides a strong precedent for its potential. For instance, vanadium complexes featuring substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been successfully employed as catalysts in ethylene (B1197577) and ethylene-norbornene copolymerization. mdpi.com This demonstrates the compatibility of the oxazole motif with polymerization processes and suggests that polymers functionalized with 2-(1,3-oxazol-2-yl)propanoic acid could exhibit interesting catalytic or metal-coordinating properties. The synthesis of such functionalized polymers could lead to materials with tailored thermal, mechanical, and optical characteristics.

The creation of hybrid materials represents another promising application. The carboxylic acid group can be used to anchor the molecule onto inorganic substrates, such as metal oxide nanoparticles or silica (B1680970) surfaces. This would result in organic-inorganic hybrid materials where the oxazole unit can influence the surface chemistry and interfacial properties. Such materials could find applications in areas like catalysis, sensing, or as specialized coatings.

Design of Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. Azole-containing carboxylic acids, a class to which 2-(1,3-oxazol-2-yl)propanoic acid belongs, are particularly effective building blocks for the design of supramolecular assemblies. mdpi.comnih.gov The combination of the hydrogen-bonding capabilities of the carboxylic acid group and the potential coordination sites offered by the nitrogen and oxygen atoms of the oxazole ring allows for a variety of self-assembly motifs.

These molecules can participate in the formation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov The carboxylic acid can deprotonate to form a carboxylate, which can then coordinate to metal ions in various binding modes. Simultaneously, the nitrogen atom of the oxazole ring can act as a Lewis base, coordinating to the same or a different metal center. This multi-modal coordination ability can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and porosities. mdpi.comnih.gov The specific structure of the resulting assembly will be influenced by factors such as the choice of metal ion, the solvent system, and the reaction conditions.

In the absence of metal ions, 2-(1,3-oxazol-2-yl)propanoic acid can self-assemble through hydrogen bonding. The carboxylic acid groups can form dimers, a common motif in carboxylic acid-containing structures. Further intermolecular interactions, such as hydrogen bonding involving the oxazole ring or π-π stacking between the aromatic rings, could lead to the formation of tapes, sheets, or other higher-order structures. The study of the crystal structure of related compounds, such as 3-(9H-carbazol-9-yl)propanoic acid, reveals how hydrogen bonding and C-H···π interactions can dictate the three-dimensional packing of molecules. researchgate.net

Academic Investigations into 2-(1,3-Oxazol-2-yl)propanoic acid as a Chemical Probe for Mechanistic Studies in in vitro Chemical Systems

The unique electronic and structural features of 2-(1,3-oxazol-2-yl)propanoic acid make it a valuable tool for investigating reaction mechanisms in chemical systems. Its reactivity can be finely tuned, and its structure can be modified to incorporate reporter groups, allowing for detailed mechanistic insights.

Elucidation of Reaction Mechanisms Through Isotopic Labeling and Analog Design

Isotopic labeling is a powerful technique for tracing the fate of atoms and bonds during a chemical reaction. acs.org In the context of 2-(1,3-oxazol-2-yl)propanoic acid, specific atoms within the molecule could be replaced with their heavier isotopes, such as ¹³C, ¹⁵N, or ¹⁸O. For example, by selectively labeling one of the carbon atoms in the propanoic acid chain or the oxazole ring, it would be possible to follow its trajectory through a reaction pathway using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

The synthesis of structural analogs is another key strategy for mechanistic elucidation. By systematically altering the structure of 2-(1,3-oxazol-2-yl)propanoic acid—for instance, by introducing substituents on the oxazole ring or modifying the length of the carboxylic acid side chain—researchers can probe the steric and electronic requirements of a reaction. Comparing the reactivity of these analogs can provide valuable information about the transition state of the reaction and the nature of the key intermediates involved. For example, studies on the isomerization of isoxazole (B147169) derivatives to oxazoles have utilized different substituents to understand the reaction mechanism and the factors that control the product distribution. researchgate.net

Development of Fluorescent or Spin-Labeled Derivatives for Spectroscopic Investigation

To function as a chemical probe, a molecule often needs to possess a reporter group that allows for its detection and characterization within a complex chemical environment. The scaffold of 2-(1,3-oxazol-2-yl)propanoic acid is amenable to the introduction of such groups.

Fluorescent labeling involves attaching a fluorophore to the molecule. This could be achieved by modifying the oxazole ring or the propanoic acid side chain. The resulting fluorescent derivative could then be used to study binding events or to monitor changes in the local environment through changes in its fluorescence intensity, lifetime, or emission wavelength. For instance, a novel pH-responsive probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton has been developed, demonstrating the potential of related heterocyclic systems in sensing applications. mdpi.com

Structure Reactivity and Structure Property Relationships of 2 1,3 Oxazol 2 Yl Propanoicacid Derivatives

Influence of Substituents on the Oxazole (B20620) Ring on Chemical Reactivity and Stability

The electronic nature of substituents on the oxazole ring plays a pivotal role in modulating the reactivity and stability of 2-(1,3-oxazol-2-yl)propanoic acid derivatives. The oxazole ring, being a five-membered heterocycle with two heteroatoms, has a distinct electron distribution that is sensitive to the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the oxazole ring. This deactivation of the aromatic ring can stabilize the molecule by making it less susceptible to electrophilic attack. Conversely, the presence of EWGs can increase the acidity of the protons attached to the ring, particularly at the C2, C4, and C5 positions. The order of acidity of these protons is generally C2 > C5 > C4. nih.govmdpi.com The increased positive charge on the ring carbons induced by EWGs also makes the ring more susceptible to nucleophilic attack.

Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density of the oxazole ring, thereby activating it towards electrophilic substitution. This increased electron density can, however, destabilize the ring towards certain oxidative reactions. The stability of the conjugate base of the carboxylic acid can also be influenced, with EDGs generally decreasing the acidity. nih.gov

The following table summarizes the expected effects of common substituents on the reactivity of the oxazole ring:

| Substituent Type | Example | Effect on Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Electron-Withdrawing | -NO₂, -CN, -Cl | Decreases | Decreases | Increases |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases | Increases | Decreases |

This table provides a generalized summary of expected substituent effects.

Impact of Side Chain Modifications on the Acidic Properties and Chemical Transformations

Modifications to the propanoic acid side chain of 2-(1,3-oxazol-2-yl)propanoic acid can significantly alter its acidic properties and its propensity to undergo various chemical transformations. The carboxylic acid group is the primary site of acidity, and its pKa value is sensitive to the electronic environment created by the rest of the molecule.

The introduction of substituents on the α-carbon (the carbon adjacent to the carboxyl group) has a pronounced effect on acidity. Electron-withdrawing groups on the α-carbon, such as halogens or hydroxyl groups, increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through an inductive effect. libretexts.orgpressbooks.pub For instance, the presence of a hydroxyl group on the α-carbon of a propanoic acid derivative would be expected to lower its pKa compared to the unsubstituted parent compound. Conversely, electron-donating groups at this position would decrease acidity.